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molecular formula C10H12OS2 B7778712 S-Benzyl O-ethyl carbonodithioate

S-Benzyl O-ethyl carbonodithioate

Cat. No. B7778712
M. Wt: 212.3 g/mol
InChI Key: VZERTPFKMKYOGV-UHFFFAOYSA-N
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Patent
US08242204B2

Procedure details

1 g of Ethanol was dissolved in 50 g of dimethylforamide, 0.44 g of sodium hydride (60% paraffin) was added thereto, and the mixture was stirred for 4 hours. 1.8 mL of carbon disulfide was gradually added thereto, and the mixture was stirred for 12 hours. 1.3 mL of benzylbromide was gradually added to the mixture and the resultant was stirred at room temperature for 12 hours. Then, the reaction was terminated by adding 1 mL of methanol thereto. Ice was added to the resultant, and the resultant was subjected to extraction using ethyl ether and dried using magnesium sulfate to prepare benzyl methoxydithiomate.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[H-].[Na+].[C:6](=[S:8])=[S:7].[CH2:9](Br)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CN(C)C=O>[CH2:1]([O:3][C:6]([S:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[S:7])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)O
Name
Quantity
50 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.44 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(=S)=S
Step Four
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 12 hours
Duration
12 h
STIRRING
Type
STIRRING
Details
the resultant was stirred at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Then, the reaction was terminated
ADDITION
Type
ADDITION
Details
by adding 1 mL of methanol
ADDITION
Type
ADDITION
Details
Ice was added to the resultant
EXTRACTION
Type
EXTRACTION
Details
the resultant was subjected to extraction
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to prepare benzyl methoxydithiomate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)OC(=S)SCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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